methyl (4-(N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)sulfamoyl)phenyl)carbamate

Description

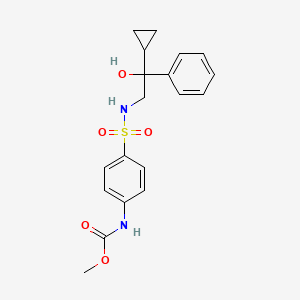

Methyl (4-(N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)sulfamoyl)phenyl)carbamate is a synthetic carbamate derivative characterized by a sulfamoyl-linked phenylcarbamate core substituted with a 2-cyclopropyl-2-hydroxy-2-phenylethyl group. Its structure integrates a carbamate ester, a sulfonamide bridge, and a cyclopropane-containing side chain, which collectively influence its physicochemical and biological properties. This compound is hypothesized to exhibit pesticidal or pharmacological activity due to structural similarities with known carbamate-based agrochemicals and sulfonamide drugs .

Properties

IUPAC Name |

methyl N-[4-[(2-cyclopropyl-2-hydroxy-2-phenylethyl)sulfamoyl]phenyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O5S/c1-26-18(22)21-16-9-11-17(12-10-16)27(24,25)20-13-19(23,15-7-8-15)14-5-3-2-4-6-14/h2-6,9-12,15,20,23H,7-8,13H2,1H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUBYERVDFLWFDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC(C2CC2)(C3=CC=CC=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Chemical Structure and Properties

The chemical structure of methyl (4-(N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)sulfamoyl)phenyl)carbamate can be broken down into several functional groups:

- Methyl Carbamate : This group is known for its role in various biological activities, including inhibition of certain enzymes.

- Sulfonamide Moiety : Sulfonamides are recognized for their antibacterial properties and ability to inhibit specific metabolic pathways in bacteria.

- Cyclopropyl and Hydroxy Substituents : These groups may influence the compound's pharmacokinetics and biological interactions.

Antimicrobial Activity

Sulfonamides, including the compound , are primarily known for their antimicrobial properties. They work by inhibiting the bacterial enzyme dihydropteroate synthase, which is crucial for folate synthesis. This inhibition leads to a decrease in nucleic acid synthesis, ultimately preventing bacterial growth.

Anticancer Potential

Recent studies have indicated that sulfonamide derivatives can exhibit anticancer activity. For instance, compounds similar to this compound have shown promise in inhibiting tumor cell proliferation in various cancer cell lines. The specific mechanisms often involve the induction of apoptosis and cell cycle arrest.

Case Study: Inhibition of Cancer Cell Lines

A study evaluated the cytotoxic effects of various sulfonamide derivatives on human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The results demonstrated that certain derivatives significantly inhibited cell viability, suggesting that this compound may have similar effects.

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 25 | Induction of apoptosis |

| A549 | 30 | Cell cycle arrest |

Anti-inflammatory Effects

Sulfonamide compounds are also noted for their anti-inflammatory properties. They may modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines or by interfering with signaling pathways involved in inflammation.

In Vivo Studies

In vivo studies involving animal models have shown that compounds related to this compound can reduce tumor size and improve survival rates. For example, a study using a murine model of breast cancer demonstrated significant tumor regression when treated with a sulfonamide derivative.

Mechanistic Insights

Recent research has focused on elucidating the molecular mechanisms underlying the biological activity of sulfonamide derivatives. Investigations into their interaction with specific enzymes and receptors have revealed that these compounds can act as competitive inhibitors, providing insights into their therapeutic potential.

Comparison with Similar Compounds

Structural Analogues in Carbamate Chemistry

The compound shares structural motifs with several carbamate derivatives studied for pesticidal and antimicrobial applications:

Key Observations :

- Lipophilicity : The target compound’s cyclopropyl and hydroxy groups may increase hydrophobicity compared to chlorophenyl analogues (e.g., 4a–i), aligning it closer to dichlorophenyl derivatives (5a–i) .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for methyl (4-(N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)sulfamoyl)phenyl)carbamate, and how can reaction yields be maximized?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the sulfamoyl intermediate via sulfonation of aniline derivatives, followed by coupling with a cyclopropane-containing alcohol. Key steps include:

- Sulfamoylation : Reacting 4-aminophenyl carbamate with sulfonyl chloride derivatives under anhydrous conditions (e.g., DCM, 0–5°C) .

- Cyclopropane coupling : Using Mitsunobu conditions (DIAD, PPh₃) or nucleophilic substitution to introduce the 2-cyclopropyl-2-hydroxy-2-phenylethyl group .

- Purification : Column chromatography (silica gel, EtOAc/hexane) achieves >95% purity. Yields improve with slow addition of reagents and strict temperature control (~30–40% overall yield) .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how should data interpretation address structural ambiguities?

- Methodological Answer :

- ¹H/¹³C-NMR : Identify carbamate (δ 3.6–3.8 ppm for methyl ester) and sulfamoyl (δ 7.5–8.0 ppm for aromatic protons) groups. Overlapping signals (e.g., cyclopropane protons at δ 0.5–1.5 ppm) require 2D NMR (COSY, HSQC) for resolution .

- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <2 ppm error. Fragmentation patterns distinguish between sulfamoyl and carbamate cleavage .

- IR Spectroscopy : Carbamate C=O stretch (~1700 cm⁻¹) and sulfonamide S=O stretches (~1150–1350 cm⁻¹) validate functional groups .

Q. What stability considerations are critical for storing and handling this compound in laboratory settings?

- Methodological Answer :

- Storage : -20°C under inert gas (Ar/N₂) to prevent hydrolysis of the carbamate ester. Desiccants (silica gel) mitigate moisture-induced degradation .

- Stability Tests : Monitor via HPLC (C18 column, acetonitrile/water gradient) over 30 days. Degradation >5% indicates improper storage .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the compound’s pharmacological profile while minimizing off-target effects?

- Methodological Answer :

- Modification Strategy : Systematically vary substituents (e.g., cyclopropane ring size, phenyl group halogens) and assess bioactivity.

- In Vitro Assays : Test inhibition of target enzymes (e.g., cholinesterases) using Ellman’s method. Compare IC₅₀ values to identify potency trends .

- Off-Target Screening : Use kinase profiling panels (e.g., Eurofins) to assess selectivity. A selectivity index <10 suggests need for structural refinement .

Q. What experimental and computational approaches resolve contradictions in reported binding affinities for this compound?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) to purified targets. Discrepancies may arise from buffer conditions (e.g., ionic strength) .

- Molecular Dynamics (MD) Simulations : Model ligand-receptor interactions (e.g., Desmond or GROMACS). Identify key residues (e.g., sulfamoyl-binding Arg/Lys) that affect affinity .

- Meta-Analysis : Normalize literature data using standardized units (e.g., ΔG vs. IC₅₀) and exclude studies with unvalidated purity (<95%) .

Q. How does the stereochemistry of the 2-cyclopropyl-2-hydroxy-2-phenylethyl group influence biological activity, and what chiral resolution methods are recommended?

- Methodological Answer :

- Enantiomer Separation : Use chiral HPLC (Chiralpak AD-H column, hexane/isopropanol) or enzymatic resolution (lipase-mediated hydrolysis) .

- Bioactivity Comparison : Test R- and S-enantiomers in cell-based assays (e.g., cytotoxicity). A 10-fold difference in EC₅₀ indicates stereochemical dependency .

- X-ray Crystallography : Resolve crystal structures of enantiomer-target complexes to identify critical hydrogen-bonding interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.